![molecular formula C16H15NO4 B2969446 3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-4,6-dimethyl-2,3-dihydro-1H-indol-2-one CAS No. 1376105-99-5](/img/structure/B2969446.png)
3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-4,6-dimethyl-2,3-dihydro-1H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-4,6-dimethyl-2,3-dihydro-1H-indol-2-one is a complex organic molecule that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-4,6-dimethyl-2,3-dihydro-1H-indol-2-one typically involves multiple steps, starting from readily available starting materials. One common method involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as 2-furoic acid, using a dehydrating agent.
Attachment of the Indole Core: The indole core can be introduced through a condensation reaction between an appropriate indole derivative and the furan ring precursor.
Functional Group Modifications: The hydroxy and dimethyl groups can be introduced through selective functional group transformations, such as hydroxylation and methylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalytic processes and green chemistry principles are often employed to enhance the efficiency and reduce the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-4,6-dimethyl-2,3-dihydro-1H-indol-2-one: undergoes various chemical reactions, including:
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Electrophilic Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid)
Major Products
The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted furan derivatives with various functional groups .
Scientific Research Applications
3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-4,6-dimethyl-2,3-dihydro-1H-indol-2-one:
Mechanism of Action
The mechanism of action of 3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-4,6-dimethyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity and leading to specific biological effects . For example, its interaction with certain enzymes may inhibit their activity, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-4,6-dimethyl-2,3-dihydro-1H-indol-2-one: can be compared with other similar compounds, such as:
Indole Derivatives: Compounds with similar indole cores but different substituents, such as indole-3-acetic acid and indole-3-carbinol.
Furan Derivatives: Compounds with similar furan rings but different functional groups, such as furfural and furfuryl alcohol.
The uniqueness of This compound lies in its combination of the furan ring, hydroxy group, and dimethyl-substituted indole core, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-4,6-dimethyl-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-9-6-10(2)14-11(7-9)17-15(19)16(14,20)8-12(18)13-4-3-5-21-13/h3-7,20H,8H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDQBMINFXPKCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)NC(=O)C2(CC(=O)C3=CC=CO3)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
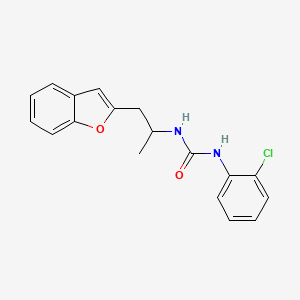
![4-(But-2-yn-1-yloxy)thieno[2,3-d]pyrimidine](/img/structure/B2969364.png)

![1-cyclopentanecarbonyl-4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine](/img/structure/B2969366.png)
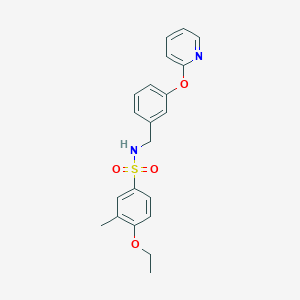
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2969370.png)
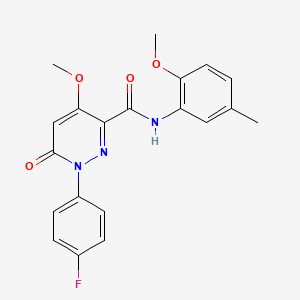
![N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B2969374.png)
![N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2969377.png)

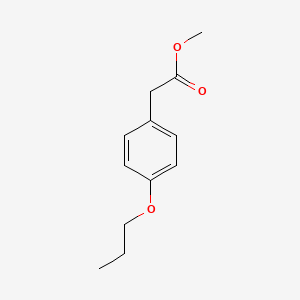
![2-((3,4-dimethylphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate](/img/structure/B2969382.png)
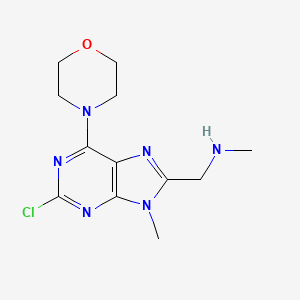
![4-Methyl-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide](/img/structure/B2969384.png)
